molecular formula C49H93NaO14P B3026712 6-OAc PtdGlc(di-acyl Chain) CAS No. 1065483-61-5

6-OAc PtdGlc(di-acyl Chain)

Cat. No.: B3026712
CAS No.: 1065483-61-5
M. Wt: 960.2 g/mol
InChI Key: GQNFZDURNITKQG-ZJLYLWPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt, commonly referred to as 6-OAc PtdGlc(di-acyl Chain), is a biochemical reagent used in various life science research applications. This compound is known for its role as a biological material or organic compound in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt involves multiple steps. The process typically starts with the acetylation of β-D-glucopyranosyl, followed by the esterification of the resulting compound with icosanoyl and stearoyl groups. The final step involves the phosphorylation of the esterified compound to form the phosphate sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to control temperature, pressure, and reaction time, ensuring the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt involves its interaction with specific molecular targets and pathways. The compound is known to modulate cell signaling pathways by interacting with membrane receptors and enzymes. This interaction can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-O-arachidyl-3-O-stearyl-sn-glycer-1-yl (6-O-acetyl-β-D-glucopyranosyl) phosphate sodium salt
  • Tetra-O-acetyl-β-D-glucopyranosyl (di-acyl Chain)
  • Ricin, A Chain
  • Side chain for meropenem
  • Side chain for imipenem
  • Side chain of Cefotetan

Uniqueness

6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt is unique due to its specific combination of acetyl, icosanoyl, and stearoyl groups, which confer distinct biochemical properties. This uniqueness makes it particularly valuable in research applications where specific interactions with biological molecules are required .

Properties

CAS No.

1065483-61-5

Molecular Formula

C49H93NaO14P

Molecular Weight

960.2 g/mol

IUPAC Name

sodium;[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl] [(2R)-2-icosanoyloxy-3-octadecanoyloxypropyl] phosphate

InChI

InChI=1S/C49H93O14P.Na/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-37-45(52)61-42(38-59-44(51)36-34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2)39-60-64(56,57)63-49-48(55)47(54)46(53)43(62-49)40-58-41(3)50;/h42-43,46-49,53-55H,4-40H2,1-3H3,(H,56,57);/t42-,43-,46-,47+,48-,49+;/m1./s1

InChI Key

GQNFZDURNITKQG-ZJLYLWPSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O.[Na]

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OC1C(C(C(C(O1)COC(=O)C)O)O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(O1)COC(=O)C)O)O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.